In-depth Technical Guide on 2-Chloro-5-p-tolyloxazole: A Focus on Analog Data
In-depth Technical Guide on 2-Chloro-5-p-tolyloxazole: A Focus on Analog Data
Disclaimer: Extensive searches for the chemical properties, experimental protocols, and biological activities of 2-Chloro-5-p-tolyloxazole did not yield any specific data for this compound. This suggests that it may be a novel or sparsely documented chemical entity. This guide will therefore focus on the available information for its closest structural analog, 2-Chloro-5-phenyloxazole , and provide general insights into the chemistry of related oxazole derivatives. This information is intended to serve as a foundational resource for researchers and drug development professionals interested in this class of compounds.
Core Chemical Properties of the Closest Analog: 2-Chloro-5-phenyloxazole
Due to the absence of specific data for 2-Chloro-5-p-tolyloxazole, the following table summarizes the known quantitative data for 2-Chloro-5-phenyloxazole, where the p-tolyl group is replaced by a phenyl group.
| Property | Value | Source |
| CAS Number | 62124-43-0 | [1] |
| Molecular Formula | C9H6ClNO | [1] |
| Molecular Weight | 179.6 g/mol | [1] |
| IUPAC Name | 2-chloro-5-phenyl-1,3-oxazole | [1] |
| Physical Form | Yellow Solid or Liquid | |
| Purity | 97% | |
| Storage Conditions | Sealed in dry, store in freezer, under -20°C |
Synthesis and Reactivity of Substituted Oxazoles
While a specific synthesis protocol for 2-Chloro-5-p-tolyloxazole is not available, the synthesis of substituted oxazoles is a well-established area of organic chemistry.
General Synthetic Methodologies
A common and versatile method for synthesizing 5-substituted oxazoles is the Van Leusen Oxazole Synthesis . This one-pot reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[2] For the synthesis of the target compound, a potential starting material would be p-tolyl aldehyde.
Reactivity of the Oxazole Ring
The oxazole ring exhibits distinct reactivity patterns:
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Electrophilic Substitution: The oxazole ring can undergo electrophilic substitution, primarily at the C-5 position. The presence of an electron-donating group on the ring activates it towards electrophilic attack.[3]
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Nucleophilic Substitution: Halogen atoms on the oxazole ring are susceptible to nucleophilic substitution. The reactivity of halogens follows the order C-2 > C-4 > C-5.[3] Therefore, the chlorine atom at the C-2 position in the target molecule is expected to be reactive towards nucleophiles.
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Stability: Oxazoles are generally more resistant to acids than furans but can be unstable in acidic media, potentially leading to ring cleavage.[4]
Experimental Protocols
No specific experimental protocols for the synthesis or analysis of 2-Chloro-5-p-tolyloxazole were found in the available literature. Researchers interested in synthesizing this compound could adapt general procedures for the synthesis of 2-chloro-5-aryl-oxazoles, potentially starting from 2-amino-1-(p-tolyl)ethan-1-one or through a multi-step synthesis involving the construction of the oxazole ring followed by chlorination.
Safety and Handling
Specific safety data for 2-Chloro-5-p-tolyloxazole is unavailable. However, based on the hazard statements for the analog 2-Chloro-5-phenyloxazole, caution should be exercised.
Hazard Statements for 2-Chloro-5-phenyloxazole:
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H302: Harmful if swallowed
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H315: Causes skin irritation
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H319: Causes serious eye irritation
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H332: Harmful if inhaled
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H335: May cause respiratory irritation
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray
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P280: Wear protective gloves/ eye protection/ face protection
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is imperative to handle this and any related compounds in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Logical Relationships and Visualization
The following diagram illustrates the structural relationship between the target compound, 2-Chloro-5-p-tolyloxazole, and its closest analog for which data is available, 2-Chloro-5-phenyloxazole.
